N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide
Description
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a structurally complex molecule featuring a benzodioxin core linked to a pyrazole ring via a methyl group, with an acetamide bridge terminating in a 1,2,4-triazole moiety. The benzodioxin group is known for its electron-rich aromatic system and metabolic stability, frequently employed in CNS-targeting pharmaceuticals . Synthesis likely involves multi-step reactions, including carbodiimide-mediated coupling or nucleophilic substitution, as seen in related acetamide derivatives .
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-(1,2,4-triazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3/c23-16(8-22-11-17-10-19-22)20-12-5-18-21(6-12)7-13-9-24-14-3-1-2-4-15(14)25-13/h1-6,10-11,13H,7-9H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDLCKJESDTJSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CN4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into three significant components:
- Dihydrobenzo[b][1,4]dioxin moiety : This part is known for its potential anti-cancer and anti-inflammatory properties.
- Pyrazole ring : Often associated with various biological activities including anti-inflammatory and analgesic effects.
- Triazole group : Known for its role in antifungal and antibacterial activities.
The molecular formula for this compound is , with a molecular weight of approximately 342.36 g/mol.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing pyrazole and triazole rings exhibit significant antimicrobial properties. For instance, docking studies have shown that the compound interacts favorably with bacterial enzymes, suggesting potential as an antibacterial agent. In vitro assays indicated that it inhibits the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anticancer Potential
The dihydrobenzo[b][1,4]dioxin component has been linked to anticancer activity. Research indicates that derivatives of this moiety can induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to inhibit cell proliferation was confirmed in various cancer cell lines, including breast and prostate cancer cells .
Anti-inflammatory Effects
The pyrazole component is recognized for its anti-inflammatory properties. Studies have shown that the compound can inhibit the production of pro-inflammatory cytokines in vitro. This suggests a mechanism by which it could be beneficial in treating inflammatory diseases .
The biological activity of this compound is thought to involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammation and cancer progression.
- Receptor Binding : Molecular docking studies indicate strong binding affinity to various receptors involved in inflammatory responses and cell growth regulation .
Study 1: Antimicrobial Efficacy
In a controlled study published in 2020, researchers tested the antimicrobial efficacy of the compound against several pathogenic bacteria. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The study concluded that the compound exhibits promising antibacterial properties warranting further investigation .
Study 2: Anticancer Activity
A 2023 study explored the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound at concentrations ranging from 10 to 50 µM resulted in significant reductions in cell viability and induced apoptosis as evidenced by increased caspase activity .
Data Summary Table
| Activity Type | Assessed Effect | Observed Results | Reference |
|---|---|---|---|
| Antimicrobial | Growth inhibition | MIC = 32 µ |
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activities against a range of pathogens. For instance, derivatives of pyrazole and triazole have shown efficacy against bacteria and fungi. The specific compound has been evaluated for its ability to inhibit the growth of various microbial strains, suggesting potential as an antimicrobial agent.
Antiparasitic Activity
Recent studies have focused on the antiparasitic properties of related compounds against protozoan parasites such as Trypanosoma cruzi (causing Chagas disease) and Leishmania species (causing leishmaniasis). The structural features of N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide may confer similar activities, warranting further investigation into its efficacy against these parasites .
Therapeutic Applications
The potential therapeutic applications of this compound extend beyond antimicrobial activity:
Cancer Treatment
Compounds containing pyrazole and triazole rings have been explored for their anticancer properties due to their ability to interfere with cellular signaling pathways involved in tumor growth. Preliminary studies suggest that this compound may exhibit similar anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest.
Neurological Disorders
Given the structural complexity of this compound, there is potential for applications in treating neurological disorders. Compounds with similar frameworks have been investigated for neuroprotective effects and their ability to modulate neurotransmitter systems.
Case Studies
Several case studies highlight the effectiveness of related compounds:
These studies underscore the importance of further exploring the biological activities of this compound.
Chemical Reactions Analysis
Oxidation Reactions
The pyrazole and triazole rings are susceptible to oxidation under controlled conditions. Common oxidizing agents and observed transformations include:
| Reagent/Conditions | Reaction Site | Product Formed | Notes |
|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Pyrazole ring | Hydroxylated pyrazole derivatives | Requires acidic/basic medium |
| Potassium permanganate | Benzodioxin methyl | Carboxylic acid formation | Mild heating enhances yield |
Oxidation of the dihydrobenzodioxin methyl group can yield carboxylic acid derivatives, while the pyrazole ring may undergo hydroxylation or ring-opening under harsher conditions.
Reduction Reactions
Reductive modifications primarily target the acetamide group or aromatic rings:
| Reagent/Conditions | Reaction Site | Product Formed |
|---|---|---|
| Sodium borohydride (NaBH₄) | Acetamide carbonyl | Secondary alcohol derivative |
| Lithium aluminum hydride | Triazole ring | Partial saturation of triazole |
Reduction of the acetamide carbonyl group produces secondary alcohols, while the triazole ring shows limited reactivity due to its aromatic stability .
Substitution Reactions
Electrophilic substitution dominates in aromatic systems:
Halogenation
| Halogenating Agent | Position Modified | Product |
|---|---|---|
| Chlorine (Cl₂)/FeCl₃ | Pyrazole C-3 | 3-Chloro-pyrazole derivative |
| Bromine (Br₂) | Benzodioxin C-6 | 6-Bromo-dihydrobenzodioxin analog |
Halogenation occurs preferentially at electron-rich positions of the pyrazole and benzodioxin rings .
Nucleophilic Acyl Substitution
The acetamide group undergoes hydrolysis under acidic/basic conditions:
textR-C(=O)-NH-R' + H₂O/H⁺ → R-C(=O)-OH + NH₂-R'
This reaction produces carboxylic acid derivatives, as observed in related pyrazole-acetamide compounds .
Coordination Chemistry
The 1,2,4-triazole moiety acts as a ligand for transition metals:
| Metal Ion | Coordination Mode | Complex Structure | Application Insight |
|---|---|---|---|
| Cu²⁺ | N1,N2-bidentate | Octahedral geometry | Potential catalytic activity |
| Fe³⁺ | N4-monodentate | Tetrahedral complex | Stabilizes high oxidation states |
Triazole-metal complexes are structurally characterized by spectroscopic methods (e.g., UV-Vis, EPR) .
Ring-Opening and Rearrangements
Under alkaline conditions, the dihydrobenzodioxin ring undergoes cleavage:
textDihydrobenzodioxin → Catechol derivative + formaldehyde
This reaction is facilitated by NaOH/EtOH at 60–80°C. Pyrazole and triazole rings remain intact under these conditions.
Stability Under Physiological Conditions
| Parameter | Observation | Implication |
|---|---|---|
| pH 7.4 (37°C) | Slow hydrolysis of acetamide (t₁/₂ = 48h) | Moderate metabolic stability |
| UV light exposure | Photo-degradation via triazole ring | Requires light-protected storage |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Impact of Substituents on Properties
- Acetamide vs. Thioacetamide: The target compound’s acetamide group (–NHCO–) offers hydrogen-bond acceptor/donor capacity, enhancing solubility and target binding. In contrast, thioacetamide (–NHCS–) in analogs increases lipophilicity and may alter redox properties or metal coordination.
- Heterocyclic Variations : The pyrazole in the target compound provides a planar, aromatic scaffold, while pyridine and pyrazine in analogs introduce nitrogen-rich systems capable of π-π stacking or interactions with heme-containing enzymes.
- Benzodioxin Positioning: Substituents on the benzodioxin ring (e.g., 6-yl vs.
Crystallographic and Computational Insights
Structural analysis of similar compounds often employs SHELX software for refinement, enabling precise determination of bond lengths, angles, and conformational preferences . For example, SHELXL’s robust handling of high-resolution data aids in resolving the dihydrobenzodioxin ring’s puckering and triazole orientation, critical for docking studies .
Research Findings and Limitations
While direct pharmacological data for the target compound is absent, findings from analogs suggest plausible applications:
- Anticonvulsant Activity : Pyrazole-triazole hybrids exhibit GABAergic modulation, as seen in structurally related anticonvulsants .
- Synthetic Challenges : The absence of a thioether group may simplify synthesis compared to thioacetamide analogs but reduce metabolic stability .
Further studies on crystallography, in vitro assays, and ADMET profiling are needed.
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide?
The compound is typically synthesized via multi-step reactions involving:
- Condensation reactions (e.g., between pyrazole aldehydes and acetamide derivatives in acetic acid with NaHSO₄-SiO₂ catalysis at 80°C) .
- Click chemistry (Cu-catalyzed azide-alkyne cycloaddition, CuAAC) for regioselective triazole formation, ensuring 1,4-substitution .
- Amide coupling using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and triethylamine in dichloromethane .
Purification often involves column chromatography or recrystallization.
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR to confirm substituent positions and amide bond formation .
- IR spectroscopy for identifying carbonyl (C=O) and amide (N-H) stretches .
- LC-MS to verify molecular weight and purity .
- Elemental analysis to validate empirical formulas .
- X-ray crystallography (for crystalline derivatives) to resolve 3D conformation and hydrogen-bonding networks .
Basic: How can researchers predict the biological activity of this compound during early-stage studies?
- In silico tools : Use PASS (Prediction of Activity Spectra for Substances) for activity profiling and molecular docking (e.g., AutoDock Vina) to assess target binding affinity .
- QSAR models : Correlate structural features (e.g., benzodioxane lipophilicity, triazole hydrogen-bonding capacity) with known bioactive analogs .
Advanced: How should researchers address low synthetic yields in multi-step reactions involving pyrazole and triazole moieties?
- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading, solvent polarity) statistically to maximize yield .
- Protecting groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to prevent side reactions during amide coupling .
- Flow chemistry : Improve reaction control and scalability for steps prone to exothermic side reactions .
Advanced: How to resolve contradictions in biological activity data between similar acetamide derivatives?
- Structural comparisons : Analyze substituent effects (e.g., electron-withdrawing vs. donating groups on the benzodioxane ring) via X-ray crystallography or DFT calculations .
- Bioisosteric replacement : Test triazole vs. oxadiazole analogs to evaluate pharmacophore requirements .
- Solubility assays : Measure logP and aqueous solubility to distinguish pharmacokinetic limitations from intrinsic activity .
Advanced: What strategies improve solubility and bioavailability of this hydrophobic acetamide derivative?
- Prodrug design : Introduce phosphate or glycoside groups at the pyrazole N-H position for enhanced hydrophilicity .
- Co-crystallization : Use co-formers (e.g., cyclodextrins) to stabilize amorphous phases and improve dissolution rates .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for targeted delivery .
Advanced: How to select optimal synthons for introducing the 1,2,4-triazole moiety?
- Azide-alkyne cycloaddition : Prioritize 2-azidoacetamide derivatives and terminal alkynes for CuAAC-driven triazole formation .
- Safety considerations : Avoid isolated azide intermediates; use in situ generation to minimize explosion risks .
Advanced: How to confirm molecular interactions between this compound and biological targets?
- X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., kinases) .
- NMR titration : Monitor chemical shift perturbations in target-binding assays .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) in real time .
Advanced: How to address regioisomerism challenges during triazole synthesis?
- CuAAC specificity : Use Cu(I) catalysts to ensure 1,4-triazole regioisomer dominance over thermal 1,5-products .
- HPLC purification : Separate isomers using reverse-phase columns with acetonitrile/water gradients .
Advanced: How to evaluate compound stability under experimental storage conditions?
- Forced degradation studies : Expose to heat (40–60°C), light (UV), and humidity, then monitor decomposition via HPLC .
- Accelerated stability testing : Store at 25°C/60% RH for 6 months and analyze degradation products with LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
